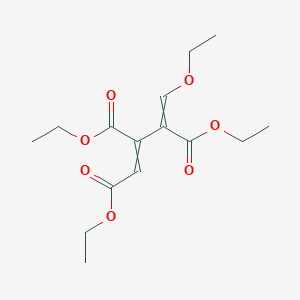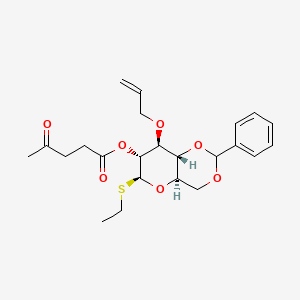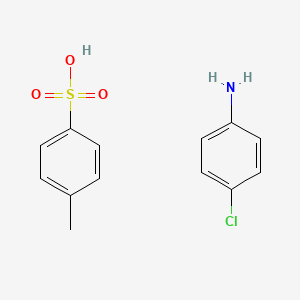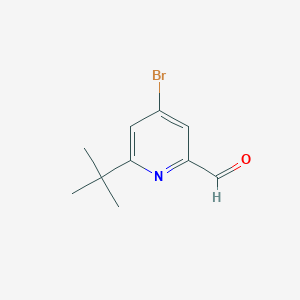![molecular formula C32H48O5 B14077114 butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ZK-15922 involves several steps, starting from the appropriate cyclopropane carboxylic acid derivative. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction.
Introduction of the butyl ester group: This involves esterification of the cyclopropane carboxylic acid.
Formation of the hydroxypent-2-enyl group: This step involves a series of reactions including hydroxylation and alkene formation.
Attachment of the indene derivative: This is achieved through a series of coupling reactions.
化学反応の分析
ZK-15922 undergoes several types of chemical reactions:
Oxidation: ZK-15922 can be oxidized to form various oxidized derivatives.
Reduction: Reduction of ZK-15922 can lead to the formation of reduced analogs.
Substitution: ZK-15922 can undergo substitution reactions, particularly at the hydroxyl and ester groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of ZK-15922 .
科学的研究の応用
ZK-15922 has several scientific research applications:
Chemistry: It is used as a tool compound to study the vitamin D receptor and its interactions with other molecules.
Biology: ZK-15922 is used to investigate the role of the vitamin D receptor in various biological processes, including cell differentiation and immune response.
Medicine: Research on ZK-15922 has implications for the development of new therapies for diseases related to vitamin D receptor dysfunction, such as certain cancers and autoimmune diseases.
Industry: ZK-15922 can be used in the development of new materials and chemical processes that involve the vitamin D receptor .
作用機序
ZK-15922 exerts its effects by binding to the vitamin D receptor and stabilizing it in an antagonistic conformation. This prevents the receptor from interacting with coactivator proteins, thereby inhibiting the activation of target genes. The molecular targets and pathways involved include the vitamin D receptor and its associated signaling pathways .
類似化合物との比較
ZK-15922 is similar to other vitamin D receptor antagonists, such as 1α,25-dihydroxyvitamin D3 and its analogs. ZK-15922 is unique in its ability to stabilize an additional third functional conformation of the vitamin D receptor, which has been described for some agonistic 20-epi analogs. This unique property makes ZK-15922 a valuable tool for studying the vitamin D receptor and its interactions .
Similar compounds include:
1α,25-dihydroxyvitamin D3: A natural hormone that acts as an agonist of the vitamin D receptor.
20-epi analogs of 1α,25-dihydroxyvitamin D3: These compounds also stabilize the vitamin D receptor in unique conformations.
Other synthetic vitamin D receptor antagonists: These compounds share similar mechanisms of action but may differ in their chemical structures and specific interactions with the receptor .
特性
分子式 |
C32H48O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/t21?,25-,26-,27+,28+,29?,31-/m1/s1 |
InChIキー |
SPARTCPUGRJFRS-LIPGEKONSA-N |
異性体SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)[C@H]2CC[C@@H]3[C@@]2(CCCC3=CC=C4C[C@H](C[C@@H](C4=C)O)O)C)O |
正規SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


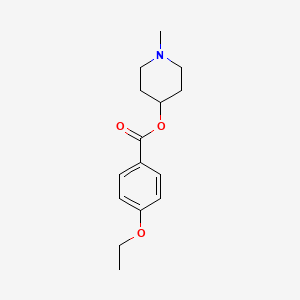



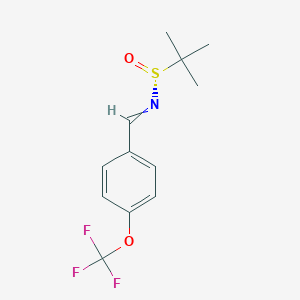


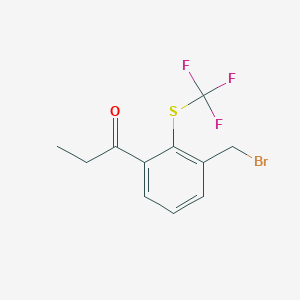
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

